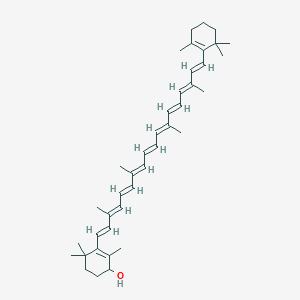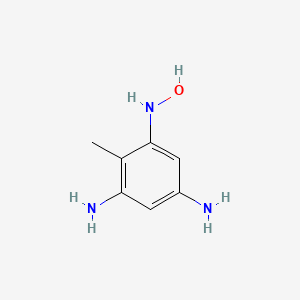![molecular formula C19H27NO3 B1242143 (8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol](/img/structure/B1242143.png)
(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Org-20781 is a small molecule drug that functions as a potassium channel blocker. It was initially developed by Organon & Co. for the treatment of cardiac arrhythmias . The compound has a molecular formula of C19H27NO3 and is known for its potential therapeutic applications in cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Org-20781 involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The specific synthetic routes and reaction conditions are proprietary and detailed information is not publicly available. general synthetic methods for similar compounds often involve:
Formation of the core structure: This may involve cyclization reactions or the use of specific catalysts to form the desired ring structure.
Functional group modifications: Introduction of functional groups such as hydroxyl, amino, or ester groups through substitution or addition reactions.
Industrial Production Methods: Industrial production of Org-20781 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: To control reaction conditions and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Org-20781 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (chlorine, bromine) or nucleophiles (amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a model compound for studying potassium channel blockers and their interactions with other molecules.
Biology: Investigating its effects on cellular processes and ion channel regulation.
Medicine: Potential therapeutic use in treating cardiac arrhythmias and other cardiovascular diseases.
Industry: Possible applications in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
Org-20781 exerts its effects by blocking potassium channels, which are essential for maintaining the electrical activity of cells, particularly in the heart . By inhibiting these channels, Org-20781 can prevent abnormal electrical activity that leads to arrhythmias. The molecular targets include specific potassium channel proteins, and the pathways involved are related to the regulation of cardiac rhythm and electrical signaling.
Comparison with Similar Compounds
Amiodarone: Another potassium channel blocker used to treat arrhythmias.
Sotalol: A beta-blocker with potassium channel blocking properties.
Dofetilide: A selective potassium channel blocker used for rhythm control in atrial fibrillation.
Comparison: Org-20781 is unique in its specific molecular structure and the particular potassium channels it targets. Compared to other similar compounds, Org-20781 may offer different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its efficacy and safety profile.
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,16R,17R)-13-methyl-17-(methylamino)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,3,16-triol |
InChI |
InChI=1S/C19H27NO3/c1-19-6-5-11-12(14(19)9-17(23)18(19)20-2)4-3-10-7-15(21)16(22)8-13(10)11/h7-8,11-12,14,17-18,20-23H,3-6,9H2,1-2H3/t11-,12+,14-,17+,18-,19-/m0/s1 |
InChI Key |
YVBSZXJRJYYVQR-AFKMTKAPSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2NC)O)CCC4=CC(=C(C=C34)O)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2NC)O)CCC4=CC(=C(C=C34)O)O |
Synonyms |
2-hydroxy-Org-7797 Org 20781 Org-20781 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione](/img/structure/B1242066.png)

![(1R,3S,5Z)-5-[(2E)-2-[(1R,3As,7aR)-1-[(2R)-3-ethoxy-7-ethyl-7-hydroxynon-4-yn-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1242068.png)
![[(1S,2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1242070.png)


![methyl (15S,16R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1242073.png)





